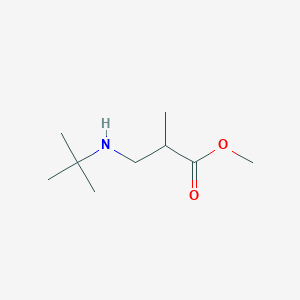

Methyl 3-(tert-butylamino)-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(tert-butylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(8(11)12-5)6-10-9(2,3)4/h7,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDANBWQRSXWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled detail about the carbon-hydrogen framework.

High-Resolution ¹H NMR Analysis for Proton Environments and Coupling Constants

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of each proton in the methyl 3-(tert-butylamino)-2-methylpropanoate molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| tert-butyl group (-C(CH₃)₃) | ~1.05 | singlet | N/A |

| methyl group (-CH-CH₃) | ~1.15 | doublet | ~7.0 |

| methoxy (B1213986) group (-OCH₃) | ~3.65 | singlet | N/A |

| methylene (B1212753) group (-CH₂-N) | ~2.50-2.70 | multiplet | N/A |

| methine group (-CH-) | ~2.80-3.00 | multiplet | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is instrumental in defining the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

| Carbon Assignment | Chemical Shift (ppm) |

| tert-butyl group (-C (CH₃)₃) | ~50.5 |

| tert-butyl methyls (-C(C H₃)₃) | ~29.0 |

| methyl group (-CH-C H₃) | ~14.0 |

| methoxy group (-OC H₃) | ~51.5 |

| methylene group (-C H₂-N) | ~48.0 |

| methine group (-C H-) | ~42.0 |

| carbonyl group (-C =O) | ~176.0 |

Note: Chemical shifts are referenced to a standard and can be influenced by the solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the precise connectivity within the molecule. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For methyl 3-(tert-butylamino)-2-methylpropanoate, COSY spectra would show correlations between the methine proton and the protons of the adjacent methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This technique is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. youtube.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. st-andrews.ac.uk

The IR spectrum of methyl 3-(tert-butylamino)-2-methylpropanoate would exhibit characteristic absorption bands confirming its key functional groups:

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | ~3300-3500 (weak to medium) | Secondary amine |

| C-H stretch (sp³) | ~2850-3000 | Alkyl groups |

| C=O stretch | ~1735-1750 (strong) | Ester |

| C-N stretch | ~1000-1250 | Amine |

| C-O stretch | ~1000-1300 | Ester |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the molecular formula. st-andrews.ac.uk

For methyl 3-(tert-butylamino)-2-methylpropanoate (C₉H₁₉NO₂), the expected exact mass would be determined. Electrospray ionization (ESI) is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺. rsc.org

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include:

Loss of the methoxy group (-OCH₃)

Cleavage adjacent to the nitrogen atom

Loss of the tert-butyl group

Reaction Mechanisms and Reactivity Studies of Methyl 3 Tert Butylamino 2 Methylpropanoate

Mechanistic Investigations of Nucleophilic Reactivity at the Amino Moiety

The secondary amino group in Methyl 3-(tert-butylamino)-2-methylpropanoate is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of bond-forming reactions with electrophiles. However, the steric hindrance imposed by the bulky tert-butyl group significantly influences its reactivity compared to less substituted amines.

Mechanistic studies on analogous β-amino esters indicate that the nucleophilicity of the amino group can be exploited in reactions such as alkylation, acylation, and Michael additions. The general mechanism for these reactions involves the attack of the nitrogen lone pair on an electrophilic center, leading to the formation of a new covalent bond. The reaction rate and pathway are often dependent on the nature of the electrophile, the solvent, and the presence of catalysts.

For instance, in an acylation reaction, the amino group would attack the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a leaving group would yield the corresponding N-acylated product. The bulky tert-butyl group can moderate the reaction rate, in some cases allowing for improved selectivity.

Understanding Ester Hydrolysis and Transamidation Mechanisms

The ester functionality of Methyl 3-(tert-butylamino)-2-methylpropanoate is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis or transamidation.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield 3-(tert-butylamino)-2-methylpropanoic acid and methanol (B129727). The hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion results in the formation of the carboxylic acid, which is then deprotonated by the methoxide to form the carboxylate salt.

Enzymatic hydrolysis, often utilizing lipases, provides a milder and more selective method for the hydrolysis of β-amino esters. mdpi.commdpi.com Lipase-catalyzed hydrolysis is particularly valuable for enantioselective resolutions of racemic β-amino esters. mdpi.com

Transamidation: This process involves the reaction of the ester with an amine to form a new amide and methanol. The mechanism is similar to hydrolysis, with an amine acting as the nucleophile instead of water. Transamidation can be promoted by organocatalysts or metal-based catalysts. nih.gov The reaction is often an equilibrium process, and driving the reaction to completion may require the removal of the methanol byproduct. nih.gov The general mechanism for a catalyzed transamidation reaction is depicted in the table below.

| Step | Description |

| 1. Catalyst Activation | The catalyst (e.g., a Lewis acid) coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. |

| 2. Nucleophilic Attack | An incoming amine molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the attacking amine to the methoxy (B1213986) group, making it a better leaving group. |

| 4. Leaving Group Elimination | The tetrahedral intermediate collapses, eliminating methanol and forming the new amide product. |

| 5. Catalyst Regeneration | The catalyst is released and can participate in another catalytic cycle. |

Reactivity of the α-Methyl Stereocenter in Transformations

The presence of a methyl group at the α-carbon introduces a stereocenter into the molecule, which has significant implications for its reactivity. Transformations involving this center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. The α-methyl group can also exert steric and electronic effects on adjacent functional groups.

In reactions where the α-carbon is deprotonated to form an enolate, the subsequent reaction with an electrophile can lead to the formation of diastereomers if a new stereocenter is created. The stereochemical outcome is often controlled by the geometry of the enolate and the direction of electrophilic attack, which can be influenced by the solvent, temperature, and additives. The stereoselective synthesis of α-methyl ketones from esters highlights the controlled manipulation of such stereocenters. rsc.org

The α-methyl group can also influence the reactivity of the neighboring carbonyl group through steric hindrance, potentially affecting the rate of nucleophilic attack. This steric effect can be exploited to achieve diastereoselective reactions.

Catalytic Roles and Mechanisms of Auxiliary Reagents in Transformations

Various catalysts and auxiliary reagents can be employed to control the reactivity and selectivity of transformations involving Methyl 3-(tert-butylamino)-2-methylpropanoate.

Lipases: As mentioned, lipases are effective catalysts for the enantioselective hydrolysis of β-amino esters. mdpi.commdpi.com The mechanism involves the formation of an acyl-enzyme intermediate at the active site of the lipase (B570770), followed by nucleophilic attack by water.

Lewis Acids: Lewis acids such as zinc acetate (B1210297) can activate the ester carbonyl group towards nucleophilic attack in transamidation reactions. 5z.com The Lewis acid coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.

Organobases: Non-nucleophilic bases can be used to promote reactions by deprotonating either the amino group or the α-carbon. For example, in a Michael addition, a base can deprotonate a nucleophile, which then adds to an α,β-unsaturated system.

Transition Metals: Transition metal catalysts, such as palladium complexes, can be used to facilitate cross-coupling reactions if the molecule is appropriately functionalized. 5z.com

The choice of catalyst is crucial for achieving the desired outcome and can significantly affect the reaction rate, yield, and selectivity.

Intramolecular Cyclization Pathways and Product Diversification

The bifunctional nature of Methyl 3-(tert-butylamino)-2-methylpropanoate, containing both an amino and an ester group, allows for the possibility of intramolecular cyclization reactions to form heterocyclic products. One of the most common cyclization pathways for β-amino esters is the formation of β-lactams. acs.orgnih.gov

This transformation can be induced by activating the ester group, for example, by converting it to a more reactive derivative, or by using a strong base to deprotonate the amino group, thereby increasing its nucleophilicity. The general mechanism for β-lactam formation is as follows:

| Step | Description |

| 1. Activation | The ester group is activated, or the amino group is deprotonated. |

| 2. Intramolecular Nucleophilic Attack | The nitrogen atom attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. |

| 3. Ring Closure | The tetrahedral intermediate collapses, eliminating the methoxy group and forming the four-membered β-lactam ring. |

The stereochemistry at the α-methyl and β-positions will determine the relative stereochemistry of the substituents on the resulting β-lactam ring. Other intramolecular cyclization pathways may also be accessible under different reaction conditions, leading to a diversification of potential products. For instance, intramolecular reactions with other functional groups introduced into the molecule could lead to the formation of larger ring systems. acs.org

Kinetic and Thermodynamic Parameters Governing Transformations

Kinetics: The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. For nucleophilic attack at the carbonyl carbon, factors that stabilize the transition state, such as catalysis, will lower the activation energy and increase the reaction rate. Steric hindrance from the tert-butyl and α-methyl groups can increase the activation energy for certain reactions by destabilizing the transition state, thus slowing the reaction rate.

The table below summarizes the expected influence of structural features on the kinetic and thermodynamic parameters of key reactions.

| Reaction | Structural Feature | Expected Kinetic Effect | Expected Thermodynamic Effect |

| Nucleophilic attack on amine | tert-butyl group | Decreased rate (steric hindrance) | Minimal effect on equilibrium |

| Ester Hydrolysis | α-methyl group | Minor steric hindrance, slight rate decrease | Minimal effect on equilibrium |

| Intramolecular Cyclization | Ring strain | Higher activation energy for small rings | Unfavorable for highly strained rings |

Further experimental studies would be necessary to quantify the precise kinetic and thermodynamic parameters for the reactions of Methyl 3-(tert-butylamino)-2-methylpropanoate.

Stereochemical Aspects and Enantioselective Synthesis of Chiral Methyl 3 Tert Butylamino 2 Methylpropanoate

Elucidation of Chiral Centers and Stereoisomeric Forms

Methyl 3-(tert-butylamino)-2-methylpropanoate possesses a single chiral center at the second carbon atom (C2) of the propanoate backbone. libretexts.org A chiral center is a carbon atom that is attached to four different substituent groups. libretexts.org In this molecule, the C2 carbon is bonded to:

A hydrogen atom (-H)

A methyl group (-CH3)

A methoxycarbonyl group (-COOCH3)

A 1-(tert-butylamino)methyl group (-CH2NHC(CH3)3)

The presence of this single stereogenic center means that Methyl 3-(tert-butylamino)-2-methylpropanoate can exist as a pair of enantiomers. libretexts.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edutru.ca These two enantiomers are designated as (R)-Methyl 3-(tert-butylamino)-2-methylpropanoate and (S)-Methyl 3-(tert-butylamino)-2-methylpropanoate, according to the Cahn-Ingold-Prelog priority rules.

The two enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. They also exhibit different interactions with other chiral molecules, which is the basis for their differing biological activities. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. siue.edu

Table 1: Stereoisomers of Methyl 3-(tert-butylamino)-2-methylpropanoate

| Stereoisomer | Configuration at C2 | Optical Activity |

|---|---|---|

| Enantiomer 1 | (R) | Dextrorotatory (+) or Levorotatory (-) |

| Enantiomer 2 | (S) | Levorotatory (-) or Dextrorotatory (+) |

Asymmetric Catalysis in the Creation of Defined Stereoisomers

Asymmetric catalysis is a powerful tool for the synthesis of single enantiomers of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com For the synthesis of chiral β-amino esters, organocatalytic Mannich reactions are a common strategy. mdpi.com In a typical approach, an enolizable compound is reacted with an imine in the presence of a chiral organocatalyst, such as a proline derivative. The catalyst facilitates the reaction by forming a transient chiral enamine, which then reacts with the imine in a stereocontrolled manner.

For instance, the asymmetric Mannich reaction between an aldehyde and an N-protected imine, catalyzed by L-proline or its derivatives, can produce chiral β-amino carbonyl compounds with high enantioselectivity. Subsequent transformations can then yield the desired β-amino ester.

Metal-catalyzed reactions are also widely used for the enantioselective synthesis of chiral β-amino esters. These methods typically involve a transition metal complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

One common approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a β-enamido ester. Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, are often used in combination with rhodium or ruthenium catalysts to achieve high enantioselectivities.

Another powerful method is the catalytic asymmetric conjugate addition of an amine to an α,β-unsaturated ester. Chiral metal complexes can catalyze this reaction to produce the desired β-amino ester with high enantiomeric excess.

Table 2: Examples of Catalytic Systems for Asymmetric Synthesis of β-Amino Esters

| Catalyst Type | Metal | Chiral Ligand | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Organocatalyst | - | L-Proline derivative | Mannich Reaction | >90% |

| Metal Catalyst | Rhodium | (R)-BINAP | Asymmetric Hydrogenation | >95% |

Diastereoselective Synthetic Pathways for Controllable Stereochemistry

While Methyl 3-(tert-butylamino)-2-methylpropanoate itself has only one chiral center, diastereoselective synthesis becomes crucial for molecules with multiple stereocenters. Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu In the context of synthesizing analogs of this compound with an additional chiral center, controlling the relative stereochemistry between the two centers is essential.

Diastereoselective reactions can be substrate-controlled, where the existing chirality in the molecule directs the formation of the new stereocenter, or reagent-controlled, where a chiral reagent or catalyst determines the stereochemical outcome. For example, the reduction of a β-keto-γ-amino ester with a chiral reducing agent can lead to the formation of a specific diastereomer of a β-hydroxy-γ-amino ester.

Biocatalytic and Chemoenzymatic Enantioselective Routes

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. entrechem.com Enzymes are chiral and can distinguish between enantiomers or enantiotopic faces of a prochiral molecule. For the synthesis of chiral β-amino esters, enzymes such as lipases, proteases, and transaminases can be employed.

A chemoenzymatic approach combines the advantages of both chemical and biological catalysis. researchgate.netmdpi.comchemrxiv.orgbiorxiv.org For instance, a chemical synthesis might be used to create a racemic mixture of a precursor, followed by an enzymatic resolution to separate the enantiomers. Alternatively, a biocatalytic step can be integrated into a multi-step chemical synthesis to introduce chirality at a key stage.

Kinetic Resolution Techniques for Stereoisomer Separation

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.orgmdpi.commdpi.com In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer remains unreacted. The product and the unreacted starting material can then be separated.

Enzymatic kinetic resolution is a widely used technique. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic β-amino alcohol, which can then be converted to the desired β-amino ester. The maximum yield for the desired enantiomer in a classical kinetic resolution is 50%. However, dynamic kinetic resolution processes can overcome this limitation by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired product. mdpi.com

Computational Chemistry Investigations of Methyl 3 Tert Butylamino 2 Methylpropanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular geometry. For a molecule like Methyl 3-(tert-butylamino)-2-methylpropanoate, these calculations can reveal key electronic and structural features.

Electronic Structure Analysis and Molecular Orbitals

Analysis of the electronic structure through methods such as DFT can illuminate the distribution of electrons within the Methyl 3-(tert-butylamino)-2-methylpropanoate molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The HOMO is typically localized on the electron-rich regions of the molecule, which would be the nitrogen atom of the tert-butylamino group, making it the likely site for electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. For Methyl 3-(tert-butylamino)-2-methylpropanoate, DFT calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. Theoretical calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Methyl Group | 3.60 - 3.75 | 50 - 52 |

| Carbonyl Carbon | - | 170 - 175 |

| Alpha-Carbon (CH) | 2.40 - 2.60 | 45 - 50 |

| Beta-Carbon (CH₂) | 2.70 - 2.90 | 40 - 45 |

| Tert-butyl Group | 1.00 - 1.20 | 28 - 30 (CH₃), 50 - 55 (quaternary C) |

| Amino Group (NH) | 1.50 - 2.50 | - |

| Alpha-Methyl Group | 1.10 - 1.25 | 15 - 20 |

Predicted IR Frequencies: The vibrational modes of the molecule can be calculated to predict the major peaks in its IR spectrum. These frequencies correspond to the stretching and bending of specific bonds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1150 - 1250 |

| N-H | Bending | 1550 - 1650 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of Methyl 3-(tert-butylamino)-2-methylpropanoate. By simulating the motion of atoms over time, MD can explore the molecule's conformational flexibility and its interactions with other molecules. The presence of the bulky tert-butyl group and the rotatable bonds in the propanoate backbone suggests a complex conformational landscape. MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its biological activity and physical properties. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules or other solute molecules.

Transition State Analysis and Reaction Pathway Elucidation for Synthetic Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. For synthetic transformations involving Methyl 3-(tert-butylamino)-2-methylpropanoate, such as its formation via a Michael addition, transition state theory can be applied. By locating the transition state structures and calculating their energies, the reaction pathway can be elucidated. This analysis provides a detailed understanding of the reaction mechanism at the atomic level, which can be used to optimize reaction conditions and predict the stereochemical outcome of the reaction.

Prediction of Thermodynamic Stabilities and Kinetic Barriers

The thermodynamic stability of different isomers or conformers of Methyl 3-(tert-butylamino)-2-methylpropanoate can be predicted by calculating their Gibbs free energies. These calculations can determine the relative populations of different species at equilibrium. Similarly, the kinetic barriers for various chemical reactions, such as its hydrolysis or racemization, can be computed. The height of the energy barrier, or activation energy, determines the rate of a reaction. This information is invaluable for predicting the compound's stability under different conditions and for designing synthetic routes.

Molecular Modeling for Ligand Design and Substrate Recognition

In the context of medicinal chemistry, Methyl 3-(tert-butylamino)-2-methylpropanoate could serve as a scaffold for the design of new ligands. Molecular modeling techniques, such as docking and pharmacophore modeling, can be used to predict how this molecule or its derivatives might bind to a biological target, such as an enzyme or a receptor. By understanding the key interactions between the ligand and the protein's active site, modifications can be proposed to improve binding affinity and selectivity. The combination of the amino and ester functionalities, along with the steric bulk of the tert-butyl group, provides a unique three-dimensional structure that can be explored for substrate recognition in various biological systems.

Chemical Derivatives and Analogues of Methyl 3 Tert Butylamino 2 Methylpropanoate

Structural Modifications of the Ester Group to Yield Analogues

The methyl ester functionality of Methyl 3-(tert-butylamino)-2-methylpropanoate is a prime site for structural modification to generate a variety of analogues. Standard organic synthesis protocols can be employed to alter this group, thereby modulating the compound's physicochemical properties such as solubility, stability, and reactivity.

Key transformations of the ester group include:

Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(tert-butylamino)-2-methylpropanoic acid. This transformation introduces a carboxylic acid moiety, which can serve as a handle for further reactions, such as amide bond formation.

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of ester analogues (e.g., ethyl, propyl, benzyl (B1604629) esters), each with potentially unique properties.

Amidation: Reaction with primary or secondary amines can convert the methyl ester into the corresponding amide. This introduces a new substituent and changes the electronic nature of the carbonyl group.

Reduction: The ester can be reduced to a primary alcohol, yielding 3-(tert-butylamino)-2-methylpropan-1-ol, using strong reducing agents like lithium aluminum hydride.

These modifications are fundamental in synthetic chemistry for creating derivatives with tailored characteristics. For example, converting the methyl ester to a tert-butyl ester can offer advantages in peptide synthesis, where the tert-butyl group can be selectively removed under acidic conditions. acs.orgresearchgate.netsemanticscholar.org

| Target Analogue | Chemical Transformation | Typical Reagents |

|---|---|---|

| 3-(tert-butylamino)-2-methylpropanoic acid | Hydrolysis | NaOH(aq) or HCl(aq) |

| Ethyl 3-(tert-butylamino)-2-methylpropanoate | Transesterification | Ethanol, H₂SO₄ (cat.) |

| N-propyl-3-(tert-butylamino)-2-methylpropanamide | Amidation | Propylamine |

| 3-(tert-butylamino)-2-methylpropan-1-ol | Reduction | LiAlH₄ |

Chemical Transformations of the tert-Butylamino Functionality

The secondary amine in Methyl 3-(tert-butylamino)-2-methylpropanoate is a nucleophilic center that can undergo a variety of chemical reactions. However, the sterically demanding tert-butyl group significantly influences its reactivity, often requiring more forcing conditions compared to less hindered secondary amines.

Common transformations involving the amino group include:

N-Alkylation: Introduction of an additional alkyl group to form a tertiary amine. This reaction typically proceeds via nucleophilic substitution with an alkyl halide.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives (amides). This is a common strategy for installing protecting groups or introducing new functional moieties.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, which are stable functional groups found in many biologically active molecules.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to the corresponding urea (B33335) or thiourea (B124793) derivatives.

The balance between the nucleophilicity of the nitrogen atom and the steric hindrance from the tert-butyl group is a critical factor in planning and executing these transformations.

| Derivative Type | Reaction | Example Reagent |

|---|---|---|

| Tertiary Amine | N-Alkylation | Methyl iodide (CH₃I) |

| Amide | N-Acylation | Acetyl chloride (CH₃COCl) |

| Sulfonamide | N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) |

| Urea | Reaction with Isocyanate | Phenyl isocyanate (PhNCO) |

Elaboration of the Propanoate Carbon Chain for Structural Diversity

Further diversification of the Methyl 3-(tert-butylamino)-2-methylpropanoate scaffold can be achieved by modifying its three-carbon propanoate backbone. While reactions at the C3 position are limited due to the presence of the amino group, the C2 position offers a site for potential functionalization.

Strategies for carbon chain elaboration include:

α-Functionalization: Deprotonation at the C2 position to form an enolate, followed by reaction with an electrophile (e.g., an alkyl halide), could introduce a new substituent. The presence of the methyl group at this position means a tertiary carbanion would need to be formed, which can be challenging.

Chain Extension Methodologies: Synthetic strategies that build upon β-amino acid scaffolds can be adapted. For instance, methodologies involving 1,3-dipolar cycloadditions have been shown to produce a diverse array of highly substituted β-amino acids, which could be conceptually applied to create more complex backbones. nih.gov

Michael Addition Analogues: The core structure is an analogue of a Michael addition product between methyl methacrylate (B99206) and tert-butylamine (B42293). Varying the Michael acceptor (e.g., using different α,β-unsaturated esters) or the amine during the initial synthesis is a primary route to achieving structural diversity in the carbon chain. organic-chemistry.org

These approaches enable the synthesis of β-amino esters with varied substitution patterns, leading to compounds with potentially new chemical and biological properties. organic-chemistry.org

Synthesis of Heterocyclic Compounds Incorporating the Methyl 3-(tert-butylamino)-2-methylpropanoate Core

β-Amino esters are valuable building blocks for the synthesis of nitrogen-containing heterocyclic compounds. The bifunctional nature of Methyl 3-(tert-butylamino)-2-methylpropanoate, possessing both an amine and an ester group, makes it a suitable precursor for various cyclization reactions. researchgate.net

Examples of heterocyclic systems that can be synthesized include:

β-Lactams (2-Azetidinones): Intramolecular cyclization, often mediated by reagents like Grignard reagents, can lead to the formation of β-lactam rings.

Piperidinones: Through Dieckmann-type condensation or other cyclization strategies, the core structure can be incorporated into six-membered piperidinone rings.

Fused Heterocycles: The compound can be used as a synthon in multi-step reactions to build more complex fused heterocyclic systems. For example, β-enamino esters, which can be derived from β-amino esters, are versatile intermediates for synthesizing pyrazolone (B3327878) and pyridinone derivatives. nih.gov

Azaheterocyclic Scaffolds: Stereocontrolled synthetic routes can convert β-amino esters into a variety of functionalized azaheterocyclic compounds, which are present in numerous natural products and bioactive molecules. researchgate.netrsc.org

The ability to form these diverse ring systems highlights the utility of this β-amino ester as a scaffold in medicinal and synthetic organic chemistry. nih.gov

| Heterocycle Class | General Structure | Synthetic Approach |

|---|---|---|

| β-Lactam | 4-membered ring with N and C=O | Intramolecular cyclization |

| Piperidinone | 6-membered ring with N and C=O | Intramolecular condensation |

| Pyridinone | 6-membered aromatic ring with N and C=O | Reaction with 1,3-dicarbonyl compounds |

Stereoisomeric Variants and Their Chemical Properties

Methyl 3-(tert-butylamino)-2-methylpropanoate possesses a chiral center at the C2 carbon atom, meaning it can exist as a pair of enantiomers: (R)-Methyl 3-(tert-butylamino)-2-methylpropanoate and (S)-Methyl 3-(tert-butylamino)-2-methylpropanoate.

Enantiomers: These two stereoisomers are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, density, refractive index) and spectroscopic data (NMR, IR). Their defining difference is their interaction with plane-polarized light; one enantiomer will rotate it in a clockwise direction (+, dextrorotatory), while the other will rotate it in an equal but opposite counter-clockwise direction (-, levorotatory).

Diastereomers: If a second chiral center were introduced into the molecule, for example, by N-alkylation with a chiral alkyl group, diastereomers would be formed. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Synthesis and Separation: The synthesis of enantiomerically pure forms can be achieved through asymmetric synthesis, using chiral catalysts or auxiliaries. Alternatively, a racemic mixture (a 50:50 mixture of both enantiomers) can be separated through chiral resolution, for example, by enzymatic methods that selectively react with one enantiomer. Lipase-catalyzed hydrolysis is a known method for resolving racemic β-amino esters to yield enantiomerically enriched products. mdpi.comnih.gov

The stereochemistry of a molecule is crucial as it dictates its interaction with other chiral entities, such as biological receptors and enzymes.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Molecular Weight | Identical | Identical |

| Boiling Point | Identical | Identical |

| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign |

| Reactivity with Achiral Reagents | Identical | Identical |

| Reactivity with Chiral Reagents | Different | Different |

Structure-Reactivity Relationship (SRR) Studies from a Chemical Perspective

Influence of the tert-Butyl Group: This bulky alkyl group imparts significant steric hindrance around the nitrogen atom. This reduces the nitrogen's nucleophilicity and basicity compared to less substituted amines. Consequently, reactions at the nitrogen center may require higher temperatures or longer reaction times.

Role of the Ester Group: The methyl ester is an electron-withdrawing group that can influence the acidity of the proton at C2. It is also the site of hydrolytic instability, particularly under basic conditions, a property that is central to the biodegradability of related poly(β-amino esters). resolvemass.caresolvemass.ca The rate of hydrolysis can be influenced by neighboring group participation from the amino functionality.

Impact of the C2-Methyl Group: The methyl group at the C2 position increases the steric bulk around the α-carbon. It also influences the electronic environment of the chiral center and can affect the diastereoselectivity of reactions at adjacent positions.

Neighboring Group Effects: The relative 1,3-positioning of the amino and ester groups can lead to intramolecular interactions. For instance, the amine can catalyze the hydrolysis of the ester group or participate in cyclization reactions. Studies on related β-hydroxy amines have shown that the presence of a neighboring hydroxyl group can enhance reactivity through intramolecular catalysis, a principle that may also apply here. rsc.org

By systematically modifying each part of the molecule—for example, by changing the ester group, altering the N-substituent, or introducing different groups on the carbon backbone—one can establish clear structure-reactivity relationships. This allows for the rational design of new molecules with desired chemical properties, such as enhanced stability, specific reactivity, or the ability to self-assemble. nih.gov

Advanced Research Perspectives and Future Directions in Methyl 3 Tert Butylamino 2 Methylpropanoate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Methyl 3-(tert-butylamino)-2-methylpropanoate is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. Research is moving beyond traditional methods, such as the Michael addition which often uses strong bases and volatile organic solvents, towards more environmentally benign alternatives. mdpi.comorganic-chemistry.org

One promising avenue is the application of biocatalysis. Enzymes, particularly lipases, have demonstrated high efficiency in catalyzing the formation of β-amino esters through hydrolysis or aminolysis reactions under mild conditions. mdpi.commdpi.com Lipases like Thermomyces lanuginosus (Lipozyme TL IM) could be employed in continuous-flow microreactors to synthesize the target compound, offering benefits such as reduced reaction times, easy catalyst recycling, and high yields. mdpi.com

Another green approach involves the use of novel catalytic systems that operate under solvent-free or aqueous conditions. This minimizes the reliance on hazardous organic solvents, which are a major source of chemical waste. Furthermore, the development of methods using plant extracts or other biomaterials as reducing or capping agents in synthetic steps represents a frontier in green nanoparticle synthesis that could be adapted for organic molecule catalysis. mdpi.comresearchgate.netnih.gov

| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Green Approach |

| Catalysis | Strong bases (e.g., KOtBu), transition-metal catalysts | Biocatalysts (e.g., Lipases), organocatalysts | Mild reaction conditions, high selectivity, biodegradability of catalyst, reduced metal contamination. mdpi.commdpi.com |

| Solvents | Volatile organic solvents (e.g., THF, DCM) | Water, supercritical fluids, ionic liquids, or solvent-free conditions | Reduced environmental impact, lower toxicity, simplified product purification. |

| Reaction Type | Michael Addition | Enzyme-catalyzed Michael Addition, one-pot syntheses | Higher atom economy, fewer intermediate steps, reduced energy consumption. mdpi.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound | Faster reaction rates, lower energy usage, improved yields. |

Exploration of Novel Reactivities and Catalytic Applications

The unique structure of Methyl 3-(tert-butylamino)-2-methylpropanoate, with its secondary amine and ester functionalities, makes it a versatile substrate for exploring new chemical transformations. The steric hindrance provided by the tert-butyl group can be exploited to achieve high selectivity in reactions.

Additionally, the compound could serve as a precursor in multicomponent reactions, a powerful tool in synthetic chemistry for building molecular complexity in a single step. Mannich-type reactions, which combine an amine, an aldehyde, and a carbon nucleophile, could be developed using this amino ester to generate novel, highly functionalized molecules. organic-chemistry.org

Integration into Supramolecular Assemblies and Material Science Contexts

In material science, β-amino esters are gaining significant attention as monomers for the synthesis of biodegradable and pH-responsive polymers known as poly(β-amino esters) (PBAEs). frontiersin.orgnih.govresolvemass.ca These polymers are synthesized via the Michael addition of amines to diacrylates. nih.gov Methyl 3-(tert-butylamino)-2-methylpropanoate could serve as a specialized "end-capping" agent in PBAE synthesis. Introducing its bulky tert-butyl group at the polymer chain ends could precisely control molecular weight and significantly alter the material's physical properties, such as solubility, thermal stability, and self-assembly behavior. frontiersin.orgnih.gov

The ability of the amino ester to participate in hydrogen bonding (via the N-H group) and dipole-dipole interactions makes it a candidate for designing supramolecular structures. Researchers are exploring how simple amino acid esters can form gels and other complex assemblies through non-covalent interactions. researchgate.net The specific stereochemistry and steric bulk of Methyl 3-(tert-butylamino)-2-methylpropanoate could be leveraged to direct the formation of ordered, functional materials for applications in controlled release or catalysis.

| Potential Application Area | Role of Methyl 3-(tert-butylamino)-2-methylpropanoate | Expected Impact on Material Properties |

| Polymer Science | End-capping agent for Poly(β-amino esters) (PBAEs) | Control of molecular weight, enhanced thermal stability, modified hydrophobicity, altered degradation rates. resolvemass.ca |

| Drug Delivery | Component of biodegradable polymer matrices or microparticles | Tunable release of active pharmaceutical ingredients due to pH sensitivity and biodegradability. scirp.orgresearchgate.net |

| Supramolecular Chemistry | Building block for self-assembling systems (e.g., organogels) | Formation of ordered nanostructures through hydrogen bonding, potential for creating responsive materials. researchgate.net |

| Biomaterials | Monomer for novel polyester-imides or polyester (B1180765) amides | Introduction of biocompatible and biodegradable linkages for tissue engineering scaffolds. rug.nl |

Theoretical Predictions Guiding Experimental Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide laboratory research, saving time and resources. For Methyl 3-(tert-butylamino)-2-methylpropanoate, theoretical studies can provide deep insights into its structure, reactivity, and interactions.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, such as its formation via aminolysis or its participation in catalytic cycles. nih.govresearchgate.net These models can predict activation energies for different pathways, helping chemists select the most efficient reaction conditions. nih.gov For example, computational studies have shown that aminolysis can proceed through either a stepwise or concerted mechanism, and that catalysis by a second amine molecule significantly lowers the activation barrier. nih.govresearchgate.net

Furthermore, molecular dynamics simulations can predict how the molecule will interact with solvents, surfaces, or biological macromolecules. This is particularly relevant for its applications in material science, where simulations can model the self-assembly of polymers containing this moiety or its interaction within a larger supramolecular structure.

| Computational Method | Information Gained | Application in Experimental Design |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, HOMO-LUMO gap, reaction pathways, activation energies. nih.govacs.org | Optimizing reaction conditions (catalysts, solvents), predicting sites of reactivity for derivatization. |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding affinities, self-assembly behavior. | Designing polymers with desired properties, predicting guest-host interactions in supramolecular systems. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonds). | Guiding the design of self-assembling materials and chiral receptors. |

Methodological Innovations in Characterization and Analysis

Advancements in analytical chemistry are crucial for the characterization and quality control of Methyl 3-(tert-butylamino)-2-methylpropanoate and its derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy remain essential, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are evolving to provide greater sensitivity and resolution. frontiersin.orgscirp.org

A key area of innovation is in chiral separations. Since the molecule possesses a stereocenter, developing methods to separate and quantify its enantiomers is critical. Chiral HPLC is a powerful technique for this purpose, and research is ongoing to develop new chiral stationary phases and mobile phase conditions for improved enantioseparation of amino esters.

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of amino esters. libretexts.org Innovations in this area involve developing new derivatizing agents and optimizing reaction conditions to produce stable derivatives that yield clear, interpretable mass spectra, which is also a key aspect of analog development (see Section 8.6). mdpi.com

Expanding the Scope of Amino Ester Chemistry through Derivatization and Analog Development

The chemical structure of Methyl 3-(tert-butylamino)-2-methylpropanoate serves as a versatile scaffold for creating a wide range of derivatives and analogs with new properties. Derivatization involves chemically modifying the existing functional groups—the secondary amine and the methyl ester.

Amine Derivatization : The secondary amine can be modified through reactions like acylation or alkylation. For instance, reaction with benzoyl chloride or other acylating agents can form stable amides, which may have different biological activities or serve as useful intermediates. rsc.org

Ester Derivatization : The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other esters via transesterification. These transformations open up new synthetic possibilities. The resulting carboxylic acid, for example, could be coupled with other molecules to form larger structures. The tert-butyl ester, in particular, is a common protecting group in peptide synthesis, and methods for its selective cleavage are an active area of research. researchgate.netorganic-chemistry.org

Developing analogs by altering the core structure—for example, by replacing the tert-butyl group with other alkyl or aryl groups, or changing the methyl ester to other esters—can systematically tune the molecule's properties. This approach is fundamental in fields like drug discovery and materials science to optimize performance. nih.gov

| Derivatization Reaction | Functional Group Targeted | Resulting Product Class | Potential Applications |

| Acylation | Secondary Amine (-NH-) | Amides | New chemical intermediates, analytical standards. rsc.org |

| Silylation | Secondary Amine (-NH-) | Silyl-amines | Increased volatility for GC-MS analysis. libretexts.org |

| Hydrolysis | Methyl Ester (-COOCH₃) | Carboxylic Acids | Precursors for peptide synthesis, polymer synthesis. researchgate.net |

| Reduction | Methyl Ester (-COOCH₃) | Amino Alcohols | Chiral building blocks, ligands for catalysis. |

| Transesterification | Methyl Ester (-COOCH₃) | Other Esters | Analogs with modified solubility and reactivity. |

Q & A

Basic: What synthetic strategies optimize the yield and purity of Methyl 3-(tert-butylamino)-2-methylpropanoate?

Methodological Answer:

The synthesis can be optimized by:

- Protecting Group Chemistry : Use tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc) groups to shield reactive amino functionalities during reactions. For example, imidazole and TBSCl in CH₂Cl₂ at 0°C effectively protect hydroxyl groups, as demonstrated in analogous syntheses .

- Catalytic Conditions : Adjust reaction temperatures (e.g., 0°C to room temperature) and solvent systems (e.g., THF or CH₂Cl₂) to minimize side reactions. Flash column chromatography (e.g., PE:Et₂O 15:1) ensures high purity .

- Monitoring : Employ Thin Layer Chromatography (TLC) to track reaction progress and confirm intermediate formation .

Basic: Which analytical techniques are critical for characterizing Methyl 3-(tert-butylamino)-2-methylpropanoate?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to tert-butylamino proton shifts (δ ~1.2–1.4 ppm) and methyl ester resonances (δ ~3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isotopic peaks for brominated analogs .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) to verify functional groups .

Advanced: How do structural modifications at the tert-butylamino group affect nucleophilic reactivity?

Methodological Answer:

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the adjacent carbonyl, as observed in related esters. Substituents like bromophenyl (e.g., 3-bromophenyl derivatives) increase steric hindrance, reducing reaction rates .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) on aromatic rings adjacent to the amino group alter electron density, modulating reactivity in Suzuki-Miyaura couplings .

- Comparative Studies : Use Hammett plots or DFT calculations to correlate substituent effects with reaction kinetics .

Advanced: How can researchers resolve contradictions in reported biological activities of analogous propanoate esters?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., surface plasmon resonance for binding affinity measurements) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs (e.g., imidazole vs. pyrazole derivatives) to isolate critical functional groups .

- Meta-Analysis : Aggregate data from PubChem or DSSTox to identify trends in solubility, bioavailability, and target selectivity .

Basic: What stability considerations are essential for storing Methyl 3-(tert-butylamino)-2-methylpropanoate?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or tert-butylamino groups .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation, as moisture accelerates ester hydrolysis .

- Light Sensitivity : Protect from UV exposure, which may degrade tertiary amine groups .

Advanced: Can computational modeling predict interactions between Methyl 3-(tert-butylamino)-2-methylpropanoate and biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) based on tert-butylamino group interactions .

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess conformational stability in aqueous vs. lipid environments .

- Pharmacophore Mapping : Align structural features (e.g., ester carbonyl, tert-butyl group) with known bioactive scaffolds to predict target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.